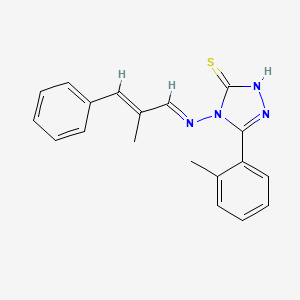
6-hydroxy-2-(morpholinomethyl)-3(2H)-pyridazinone
説明
6-hydroxy-2-(morpholinomethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound 6-hydroxy-2-(4-morpholinylmethyl)-3(2H)-pyridazinone is 211.09569129 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-Inflammatory Activities
Several studies have investigated the analgesic and anti-inflammatory activities of pyridazinone derivatives. Research has shown that compounds such as 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibit potent analgesic and antipyretic activities, surpassing commercial drugs like aminopyrine and phenylbutazone in effectiveness (Takaya & Sato, 1994). Another study synthesized and tested various pyridazinone derivatives, finding that certain compounds displayed comparable or superior analgesic activity to acetylsalicylic acid without causing gastric ulceration (Şüküroğlu et al., 2006).
Delivery Systems for Hydrophobic Antitumor Agents
A study developed an efficient injectable formulation using block copolymer micelles for hydrophobic antitumor pyridazinone derivatives. This approach enhanced the antitumor activity and improved the maximum tolerated dose of the compound in a 4T1 tumor model (Jin et al., 2015).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of pyridazinone derivatives, like M73101, has provided insights into their biological transformation and excretion. Studies have explored how these compounds are metabolized in various species and their urinary and fecal metabolite profiles, which can guide their therapeutic use and safety profiles (Hayashi et al., 1978).
Cholinesterase Inhibitors for Alzheimer's Disease
Pyridazinone derivatives have been investigated as potential inhibitors of cholinesterases, which is a promising approach for treating Alzheimer's disease. A study synthesized new pyridazinone derivatives and found them to moderately inhibit acetylcholinesterase and butyrylcholinesterase, indicating their potential as therapeutic agents for Alzheimer's (Özçelik et al., 2019).
Antiviral Agents
Research has also explored pyridazinone derivatives as inhibitors of HCV NS5B polymerase, highlighting their potential as antiviral agents. These studies have focused on optimizing their drug metabolism and pharmacokinetics properties, aiming to develop effective treatments for hepatitis C virus (Sergeeva et al., 2008).
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-1-2-9(14)12(10-8)7-11-3-5-15-6-4-11/h1-2H,3-7H2,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRYSYOJQSAPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)


![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)


![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)
![4-[4-(DIMETHYLAMINO)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B5510080.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)
![N-[2-(dimethylamino)quinolin-4-yl]butanamide](/img/structure/B5510090.png)
![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

